3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Quinazolinone derivatives, such as those studied by Al-Suwaidan et al. (2016), have demonstrated significant in vitro antitumor activity, with certain compounds showing broad-spectrum antitumor effects and being notably more potent compared to the positive control 5-FU. The molecular docking studies indicated that these compounds could inhibit growth through interactions with key kinase sites, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial and Anti-Proliferative Activities
The oxadiazole derivatives, as researched by Al-Wahaibi et al. (2021), showed considerable in vitro inhibitory activity against various pathogenic bacteria and yeasts, along with anti-proliferative activity against multiple cancer cell lines. These findings indicate a dual potential for such compounds in treating infections and cancer (Al-Wahaibi et al., 2021).
Neuropharmacological Effects
Research on related compounds with AMPA receptor antagonistic properties, like those studied by Citraro et al. (2006), suggests that modifications in the oxadiazole structure can impact neurological conditions, such as epilepsy. This implies potential research avenues for the compound in the context of neurological disorders (Citraro et al., 2006).
Enzyme Inhibition for Cancer Treatment
The integration of the 1,3,4-oxadiazole scaffold into quinazoline derivatives, as explored by Qiao et al. (2015), has yielded compounds with strong inhibitory activity against key cancer cell lines. This suggests that the incorporation of such scaffolds into other molecular structures could be a fruitful strategy in developing new anticancer agents (Qiao et al., 2015).
Properties
IUPAC Name |
3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-9-25-13-18(20(26)17-7-5-6-8-19(17)25)22-23-21(24-29-22)14-10-15(27-2)12-16(11-14)28-3/h5-8,10-13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFLBPALDONQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.